molecular formula C5H9N3 B2879704 (2-methyl-1H-imidazol-4-yl)methanamine CAS No. 18453-26-4

(2-methyl-1H-imidazol-4-yl)methanamine

Cat. No. B2879704
CAS RN: 18453-26-4
M. Wt: 111.148
InChI Key: CVGDNOXAJIGIFQ-UHFFFAOYSA-N
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Description

“(2-methyl-1H-imidazol-4-yl)methanamine” is an organic compound . It is also known as 2-Methyl-1H-imidazol-4-yl)methanamine . The compound appears as a powder .


Molecular Structure Analysis

The molecular formula of “(2-methyl-1H-imidazol-4-yl)methanamine” is C5H9N3 . The molecular weight is 111.15 g/mol . The IUPAC name is (2-methyl-1H-imidazol-5-yl)methanamine .


Physical And Chemical Properties Analysis

“(2-methyl-1H-imidazol-4-yl)methanamine” appears as a powder . The melting point, boiling point, and density are not available .

Scientific Research Applications

Synthesis and Characterization of Metal Complexes

  • (2-methyl-1H-imidazol-4-yl)methanamine is used in synthesizing metal complexes. Al-Hakimi et al. (2020) explored its use in the creation of zirconium (IV), cadmium (II), and iron (III) complexes, revealing significant antifungal and antibacterial activities, particularly in the Cd (II) complex (Al-Hakimi et al., 2020).

Pharmacological Applications

  • In pharmacology, derivatives of (2-methyl-1H-imidazol-4-yl)methanamine, particularly in Pt(II) complexes, have been studied for their cytotoxic effects on human carcinoma cell lines. Ferri et al. (2013) found that these complexes, particularly compound Pt-4a, showed significant cytotoxic activity, comparable to cisplatin in some cancer cell lines (Ferri et al., 2013).

Corrosion Inhibition

  • This compound is also investigated as a corrosion inhibitor. Yadav et al. (2015) synthesized amino acid compounds including 1-(1H-benzo[d]imidazole-2-yl)methanamine derivatives and found them effective in inhibiting steel corrosion in acidic solutions (Yadav et al., 2015).

Development of Novel Organic Compounds

  • Vishwanathan and Gurupadayya (2014) utilized this chemical in synthesizing novel oxadiazole derivatives from benzimidazole, which were then characterized for potential applications (Vishwanathan & Gurupadayya, 2014).

Multicomponent Chemical Reactions

  • Galli et al. (2019) described a one-pot multicomponent reaction using 1H-(imidazol-5-yl)-N-substituted methanamines, which includes (2-methyl-1H-imidazol-4-yl)methanamine, for synthesizing substituted imidazopyrazines (Galli et al., 2019).

Antimicrobial Activity

  • Desai et al. (2012) synthesized mannich bases using (2-methyl-1H-imidazol-4-yl)methanamine and tested their antimicrobial activity against various bacterial and fungal strains, finding some derivatives to be potent antimicrobial agents (Desai et al., 2012).

Luminescent Material Development

  • Volpi et al. (2017) utilized this compound in the synthesis of new imidazo[1,5-a]pyridines with potential for technological applications due to their optical properties (Volpi et al., 2017).

Biological and Chemical Research

  • Several studies have explored the use of this compound and its derivatives in biological and chemical research, demonstrating its versatility and potential in various applications. These studies include investigations into DNA interactions, antimicrobial screening, and catalytic activities (Kumaravel & Raman, 2017).

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2-methyl-1H-imidazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGDNOXAJIGIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-1H-imidazol-4-yl)methanamine

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